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molecular formula C7H4ClNO2 B025022 6-Chloro-2-benzoxazolinone CAS No. 19932-84-4

6-Chloro-2-benzoxazolinone

Cat. No. B025022
M. Wt: 169.56 g/mol
InChI Key: MATCZHXABVLZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04714766

Procedure details

1 litre of o-dichlorobenzene and 625 g (3 moles) of phosphorus pentachloride are heated to 160° C., then 169.5 g (1 mole) of solid 6-chlorobenzoxazolin-2-one are introduced in small portions over the course of 60 minutes, vigorous evolution of hydrogen chloride occuring for a short time after each portion. The mixture is then stirred for a further 15 minutes at 150°-160° C., and then cooled to 0° C., whereupon the major part of the excess pCl5 crystallises out. The phosphorus pentachloride precipitate is filtered off with suction, Washed with a little cold o-dichlorobenzene, and the filtrate is fractionated under reduced pressure. phosphorus oxychloride distils over first, then o-dichlorobenzene together with the remainder of the excess phosphorus pentachloride, and last, at about 110° C. and 17.3 mbar, 2,6-dichlorobenzoxazole. About 136 g of 2,6-dichlorobenzoxazole of melting point 48-49° C. are obtained. GC purity 99.7%. yield: 72% of theory.
[Compound]
Name
solid
Quantity
169.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
625 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:7][C:8]1[CH:17]=[CH:16][C:11]2[NH:12][C:13](=O)[O:14][C:10]=2[CH:9]=1.[ClH:18]>ClC1C=CC=CC=1Cl>[Cl:18][C:13]1[O:14][C:10]2[CH:9]=[C:8]([Cl:7])[CH:17]=[CH:16][C:11]=2[N:12]=1

Inputs

Step One
Name
solid
Quantity
169.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NC(O2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
625 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for a further 15 minutes at 150°-160° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallises out
FILTRATION
Type
FILTRATION
Details
The phosphorus pentachloride precipitate is filtered off with suction
WASH
Type
WASH
Details
Washed with a little cold o-dichlorobenzene
CUSTOM
Type
CUSTOM
Details
phosphorus oxychloride distils over first, then o-dichlorobenzene together with the remainder of the excess phosphorus pentachloride
CUSTOM
Type
CUSTOM
Details
at about 110° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 136 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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